molecular formula C6H4BrClFNO2S B2706882 2-Bromo-5-chloro-4-fluorobenzenesulfonamide CAS No. 1019018-92-8

2-Bromo-5-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2706882
CAS No.: 1019018-92-8
M. Wt: 288.52
InChI Key: JPWUXPGOJSZNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-4-fluorobenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by a bromine atom at position 2, chlorine at position 5, and fluorine at position 4 on the benzene ring, with a sulfonamide (-SO₂NH₂) functional group. This compound belongs to a class of sulfonamides known for their utility in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-bromo-5-chloro-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFNO2S/c7-3-1-5(9)4(8)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWUXPGOJSZNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)S(=O)(=O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-fluorobenzenesulfonamide typically involves the introduction of bromine, chlorine, and fluorine atoms onto a benzene ring followed by the addition of a sulfonamide group. One common method involves the bromination and chlorination of 4-fluorobenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure the selective introduction of halogen atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of polar solvents and mild temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-chloro-4-fluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.

    Medicine: It has potential applications in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for specific applications.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Group Comparisons

Compound Name Substituent Positions Functional Group Key Applications/Properties Reference
2-Bromo-5-chloro-4-fluorobenzenesulfonamide Br (2), Cl (5), F (4) Sulfonamide (-SO₂NH₂) Hypothesized enzyme inhibition, intermediate
5-Bromo-2-fluoro-4-methylbenzenesulfonamide Br (5), F (2), CH₃ (4) Sulfonamide Safety studies (GHS compliance)
2-Chloro-4-bromo-5-fluorotoluene Cl (2), Br (4), F (5) Toluene (-CH₃) Agrochemical intermediate
4-Bromo-2-fluorobenzenesulfonyl chloride Br (4), F (2) Sulfonyl chloride (-SO₂Cl) Precursor to sulfonamide synthesis
2-Bromo-5-(hydroxymethyl)benzenesulfonamide Br (2), -CH₂OH (5) Sulfonamide Potential prodrug design

Key Observations :

  • Functional Groups : Sulfonamides exhibit higher polarity and hydrogen-bonding capacity than sulfonyl chlorides or toluene derivatives, influencing solubility and pharmacokinetics .
  • Methyl vs. Hydroxymethyl Groups : Methyl groups (e.g., in 5-Bromo-2-fluoro-4-methylbenzenesulfonamide) increase hydrophobicity, whereas hydroxymethyl groups (e.g., 2-Bromo-5-(hydroxymethyl)benzenesulfonamide) enhance water solubility .

Physicochemical Properties

Table 2: Hypothetical Physical Properties Based on Structural Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LogP
This compound ~290.5 180–200 (estimated) Low ~2.5
5-Bromo-2-fluoro-4-methylbenzenesulfonamide 282.1 150–170 Insoluble 2.8
4-Bromo-2-fluorobenzenesulfonyl chloride 273.5 Liquid at RT Reacts with water 3.1
2-Chloro-4-bromo-5-fluorotoluene 243.4 45–50 Insoluble 3.5

Notes:

  • The target compound’s higher molecular weight and halogen density suggest lower aqueous solubility compared to methyl-substituted analogs .
  • LogP values indicate moderate lipophilicity, suitable for membrane permeability in drug candidates .

Biological Activity

2-Bromo-5-chloro-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. The unique arrangement of halogen atoms enhances its chemical reactivity, making it a valuable candidate for various pharmacological applications.

The biological activity of this compound primarily stems from its sulfonamide group, which can form hydrogen bonds with biological molecules. This interaction may modulate the activity of enzymes and receptors, leading to various pharmacological effects. Notably, sulfonamides are known for their antibacterial properties, often acting by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by mimicking the structure of natural substrates.
  • Receptor Interaction: The halogen substituents may enhance binding affinity to certain receptors, potentially leading to varied biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with bacterial enzymes effectively, inhibiting their function and thereby preventing bacterial growth. Preliminary studies have shown promising results against various bacterial strains.

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has been tested against the NCI 60 cancer cell line panel, revealing substantial growth inhibition across multiple cancer types .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineMean Percent Inhibition (%)
SK-MEL-5 (Melanoma)91
OVCAR-4 (Ovarian)71
UO-31 (Renal)60
SF-295 (CNS)50

Case Studies

  • In Vitro Studies:
    In a study assessing the growth inhibition of various cancer cell lines, this compound exhibited mean percent inhibitions ranging from 40% to over 90%, indicating its potential as an anticancer agent .
  • Antibacterial Activity:
    Another investigation highlighted the compound's efficacy against specific bacterial strains. The sulfonamide structure was shown to inhibit bacterial growth significantly, supporting its use in developing new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.